molecular formula C19H19N3O5S2 B2851893 4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 1005303-89-8

4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2851893
CAS No.: 1005303-89-8
M. Wt: 433.5
InChI Key: QTKLIKJYALXOKB-UHFFFAOYSA-N
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Description

. It is known for its complex structure and diverse functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the ethoxy and methylsulfonyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can target the sulfonamide group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridazinyl moiety may also play a role in binding to biological targets, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-16-7-9-17(10-8-16)29(25,26)22-15-6-4-5-14(13-15)18-11-12-19(21-20-18)28(2,23)24/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKLIKJYALXOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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